(5-Cyano-3-methylpyridin-2-yl)boronic acid

BACE1 Alzheimer's Disease Enzyme Inhibition

Researchers developing BACE1 inhibitors for Alzheimer's disease often face off-target BACE2 activity, requiring extended SAR optimization. This validated building block provides a 29.4-fold selectivity window over BACE2, enabling lead compounds with minimized metabolic side effects. - **Direct coupling**: Free boronic acid active species - no deprotection step needed. - **Critical substitution**: 5-cyano-3-methyl-2-pyridinyl pattern not functionally equivalent to regioisomers or pinacol esters. - **Supply note**: For high-throughput needs, order pinacol ester (CAS 1310384-33-8) separately; hydrolysis required.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
Cat. No. B11918184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyano-3-methylpyridin-2-yl)boronic acid
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=C1C)C#N)(O)O
InChIInChI=1S/C7H7BN2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4,11-12H,1H3
InChIKeyVMKZUMQCUYDXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (5-Cyano-3-methylpyridin-2-yl)boronic acid


(5-Cyano-3-methylpyridin-2-yl)boronic acid (CAS: 1208314-92-4) is an organoboron compound in the pyridine-2-ylboronic acid class, defined by a boronic acid group at the 2-position of a pyridine ring substituted with a cyano and a methyl group. This substitution pattern distinguishes it from other cyanopyridinyl boronic acids and enables its specific role as a coupling partner in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with demonstrated utility in the development of potent BACE1 inhibitors [1].

Uniqueness of (5-Cyano-3-methylpyridin-2-yl)boronic acid


Direct substitution with closely related analogs, such as the 2-methyl-5-cyanopyridine-3-boronic acid regioisomer or the corresponding pinacol ester, is not functionally equivalent. The specific 5-cyano-3-methyl-2-pyridinyl substitution pattern is critical for achieving potent, selective BACE1 inhibition in drug candidates derived from this scaffold, as evidenced by a >29-fold selectivity window over BACE2 [1]. Furthermore, while boronic esters may offer greater stability for storage , the free boronic acid is often the required active species for direct coupling under aqueous or specific catalytic conditions, and substituting the ester necessitates an additional, potentially yield-reducing deprotection step. These differences have quantifiable impacts on both biological activity and synthetic efficiency.

(5-Cyano-3-methylpyridin-2-yl)boronic acid: Selectivity & Stability


BACE1 Inhibition Selectivity Over BACE2

A BACE1 inhibitor candidate, built on a scaffold incorporating a (5-cyano-3-methylpyridin-2-yl)ethynyl moiety, exhibits potent and highly selective inhibition of BACE1 (IC50 = 21 nM) over BACE2 (IC50 = 617 nM), resulting in a selectivity ratio of approximately 29.4-fold. This contrasts with many other BACE1 inhibitor chemotypes where achieving high selectivity is a major challenge. The data demonstrate that the specific 5-cyano-3-methyl-2-pyridinyl substitution is not merely a generic coupling handle but a crucial pharmacophoric element for target selectivity [1].

BACE1 Alzheimer's Disease Enzyme Inhibition

Stability in Cross-Coupling: Esters vs. Acids

In a comparative study of ortho-cyanopyridylboronic acids and their corresponding esters, the pinacol ester derivatives were found to exhibit significantly greater stability than the free boronic acids, which are prone to protodeboronation. This class-level inference directly informs procurement and synthetic planning: while the free boronic acid (5-Cyano-3-methylpyridin-2-yl)boronic acid is the direct coupling partner, its corresponding pinacol ester (CAS: 1310384-33-8) offers a more robust option for long-term storage and may provide more consistent results in Suzuki-Miyaura reactions, albeit with a potentially different reactivity profile .

Suzuki-Miyaura Coupling Boronic Acid Stability Cross-Coupling

Key Applications of (5-Cyano-3-methylpyridin-2-yl)boronic acid


BACE1 Inhibitor Synthesis for Alzheimer's Disease

This compound is a validated building block for constructing BACE1 inhibitors with a demonstrable 29.4-fold selectivity over BACE2. Research groups focused on Alzheimer's disease can use this scaffold to develop and optimize lead compounds where minimizing BACE2-related off-target effects is a primary goal .

Suzuki Coupling to Cyano-Functionalized Biaryls

When used in its free acid form, this building block enables direct Suzuki-Miyaura coupling with heteroaryl halides. For projects requiring high-throughput synthesis or where long-term reagent stability is paramount, procurement of the more stable pinacol ester derivative (CAS: 1310384-33-8) is recommended, followed by in situ or prior hydrolysis to the active acid .

Agrochemical and Pharmaceutical Intermediate Synthesis

The compound's ability to form carbon-carbon bonds via palladium-catalyzed cross-coupling makes it a versatile intermediate for constructing complex molecular architectures. The pinacol ester derivative is specifically cited as a building block for the synthesis of new agrochemicals with improved properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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